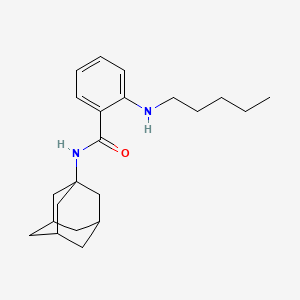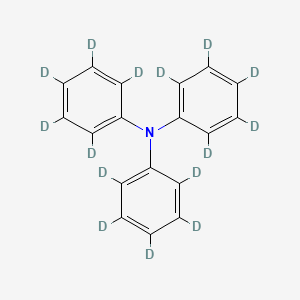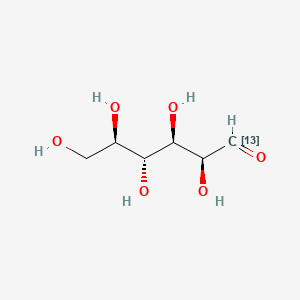
CB2R agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2R agonist 1 is a selective ligand for the cannabinoid receptor subtype 2 (CB2R). It demonstrates high affinity and excellent selectivity for CB2R over cannabinoid receptor subtype 1 (CB1R), with an EC50 value of 0.56 micromolar . This compound plays an immunomodulatory role by regulating the production of both pro-inflammatory and anti-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB2R agonist 1 involves the preparation of N-adamantyl-anthranil amide derivatives. The synthetic route typically includes the following steps:
Formation of the anthranil amide core: This involves the reaction of anthranilic acid with an appropriate amine under acidic conditions to form the anthranil amide core.
Introduction of the adamantyl group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the anthranil amide core in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
CB2R agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
CB2R agonist 1 has a wide range of scientific research applications:
Mechanism of Action
CB2R agonist 1 exerts its effects by selectively binding to the cannabinoid receptor subtype 2. This binding activates the receptor, leading to the modulation of various signaling pathways. The compound regulates the production of pro-inflammatory and anti-inflammatory cytokines, thereby playing an immunomodulatory role . The activation of CB2R also involves the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
CB2R agonist 1 is unique due to its high selectivity and affinity for the cannabinoid receptor subtype 2. Similar compounds include:
RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological properties.
Properties
Molecular Formula |
C22H32N2O |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(pentylamino)benzamide |
InChI |
InChI=1S/C22H32N2O/c1-2-3-6-9-23-20-8-5-4-7-19(20)21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18,23H,2-3,6,9-15H2,1H3,(H,24,25) |
InChI Key |
MUPGKVJERVDPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)


![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)


